molecular formula C8H11N3O2 B11909711 6-Methoxy-5-methylpicolinohydrazide CAS No. 1378381-41-9

6-Methoxy-5-methylpicolinohydrazide

Katalognummer: B11909711
CAS-Nummer: 1378381-41-9
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: LYZAPOZLPDIVQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-5-methylpicolinohydrazide is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol It is a derivative of picolinic acid and features a methoxy group at the 6th position and a methyl group at the 5th position on the pyridine ring, along with a hydrazide functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-5-methylpicolinohydrazide typically involves the reaction of 6-methoxy-5-methylpicolinic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazide derivative .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The reaction conditions, including temperature, pressure, and solvent choice, are carefully monitored to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-5-methylpicolinohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of 6-Methoxy-5-methylpicolinohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with various biomolecules, leading to alterations in their function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 6-Methoxy-5-methylpicolinohydrazide include other picolinohydrazide derivatives, such as:

Uniqueness

What sets this compound apart from its analogs is the presence of the methyl group at the 5th position, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties, making it a valuable compound for specific applications in research and industry .

Eigenschaften

CAS-Nummer

1378381-41-9

Molekularformel

C8H11N3O2

Molekulargewicht

181.19 g/mol

IUPAC-Name

6-methoxy-5-methylpyridine-2-carbohydrazide

InChI

InChI=1S/C8H11N3O2/c1-5-3-4-6(7(12)11-9)10-8(5)13-2/h3-4H,9H2,1-2H3,(H,11,12)

InChI-Schlüssel

LYZAPOZLPDIVQK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(C=C1)C(=O)NN)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.